![molecular formula C9H9BrF2O2 B13583419 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H9BrF2O2 It is a brominated derivative of phenylethanol, featuring a difluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[2-(difluoromethoxy)phenyl]ethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems for reagent addition and temperature control further ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Reduction: 1-[2-(difluoromethoxy)phenyl]ethanol
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylethanol
- 2-Bromo-1-[2-(methoxy)phenyl]ethanol
- 2-Bromo-1-[2-(trifluoromethoxy)phenyl]ethanol
Uniqueness
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the creation of a diverse range of derivatives.
Properties
Molecular Formula |
C9H9BrF2O2 |
|---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-bromo-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,7,9,13H,5H2 |
InChI Key |
MCMWCDHBLONSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


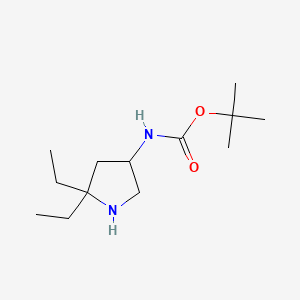
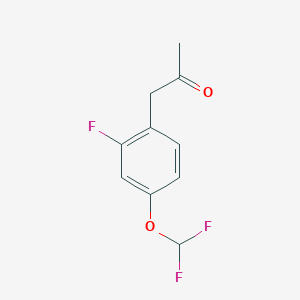
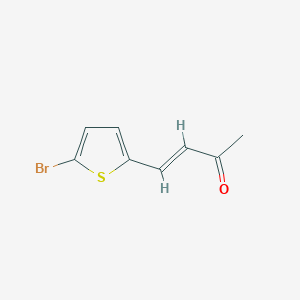
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
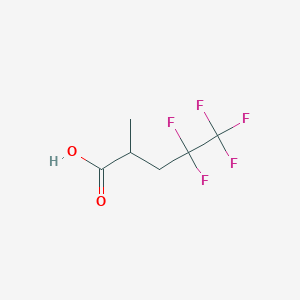
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
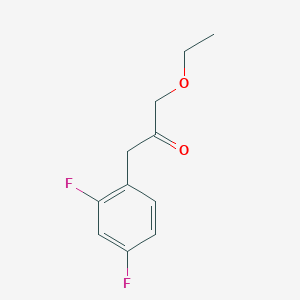
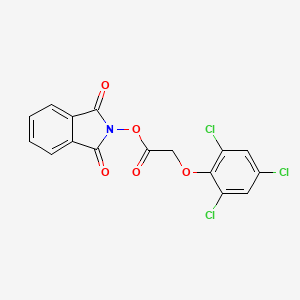
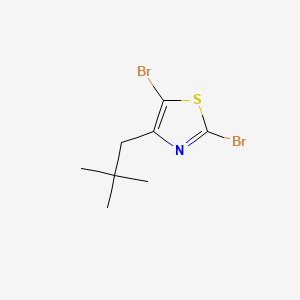
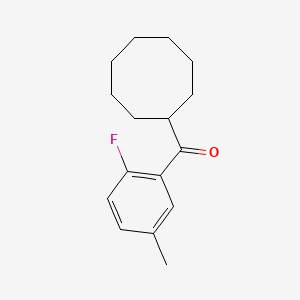
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
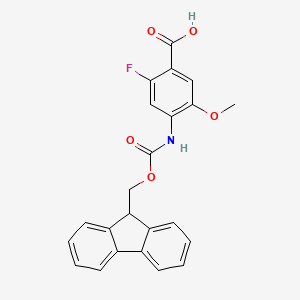
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

